1,2-Dichloro-4-methyl-5-nitrobenzene

Organic Synthesis Nitration Yield Optimization

Critical regioisomer for high-yield agrochemical intermediates, LDH inhibitor scaffolds, and antiviral quinoline C-nucleosides. The 1,2-Cl₂-4-Me-5-NO₂ substitution pattern is non-substitutable—ensuring precise downstream reactivity and eliminating costly route re-optimization. Procure in bulk for strategic process advantage.

Molecular Formula C7H5Cl2NO2
Molecular Weight 206.02 g/mol
CAS No. 7494-45-3
Cat. No. B105503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dichloro-4-methyl-5-nitrobenzene
CAS7494-45-3
Synonyms1,2-Dichloro-4-methyl-5-nitrobenzene;  2-Nitro-4,5-dichlorotoluene;  4,5-Dichloro-2-nitrotoluene;  NSC 400297
Molecular FormulaC7H5Cl2NO2
Molecular Weight206.02 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl
InChIInChI=1S/C7H5Cl2NO2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,1H3
InChIKeyAOTWCYSQDSKAQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dichloro-4-methyl-5-nitrobenzene (CAS 7494-45-3): A Multifunctional Intermediate for Agrochemical and Pharmaceutical Synthesis


1,2-Dichloro-4-methyl-5-nitrobenzene (CAS 7494-45-3), also known as 4,5-dichloro-2-nitrotoluene, is a chlorinated nitroaromatic compound with the molecular formula C₇H₅Cl₂NO₂ and a molecular weight of 206.03 g/mol [1]. It is a solid at room temperature with a reported melting point of 62°C [2]. This compound serves as a key building block in organic synthesis, particularly in the preparation of agrochemicals and pharmaceuticals [3]. Its structure features a toluene backbone substituted with two chlorine atoms at the 1- and 2-positions and a nitro group at the 5-position, imparting reactivity suitable for further functionalization [4].

Why 1,2-Dichloro-4-methyl-5-nitrobenzene Cannot Be Replaced by Other Dichloronitroarenes


The substitution pattern of 1,2-dichloro-4-methyl-5-nitrobenzene (1,2-Cl₂-4-Me-5-NO₂) is critical for its downstream applications. While other dichloronitrobenzene isomers (e.g., 3,4-dichloronitrobenzene) or dichloronitrotoluene isomers (e.g., 2,4-dichloro-5-nitrotoluene) share similar functional groups, their differing positions of chlorine, methyl, and nitro groups on the benzene ring lead to distinct reactivity and selectivity in subsequent reactions [1]. This positional specificity dictates the outcome of reactions such as nucleophilic aromatic substitution, coupling, and reduction, directly impacting the yield and purity of target molecules in agrochemical and pharmaceutical syntheses. Therefore, generic substitution is not feasible without significant re-optimization of downstream synthetic routes [2].

Quantitative Differentiation of 1,2-Dichloro-4-methyl-5-nitrobenzene Against Key Comparators


Synthesis Route Efficiency: Higher Yield from 3,4-Dichlorotoluene vs. Alternative Precursor

The synthesis of 1,2-dichloro-4-methyl-5-nitrobenzene via nitration of 3,4-dichlorotoluene achieves a significantly higher yield (approximately 93%) compared to the alternative route using 2,4,5-trichloronitrobenzene, which yields only about 61% . This represents a substantial 32% absolute increase in yield, translating to a 52% relative improvement in process efficiency.

Organic Synthesis Nitration Yield Optimization

Unique Scaffold for N-Hydroxyindole-2-carboxylate LDH Inhibitors

1,2-Dichloro-4-methyl-5-nitrobenzene is specifically used as a reagent in the synthesis of N-hydroxyindole-2-carboxylates, which are inhibitors of lactate dehydrogenase (LDH) with implications for cancer cell proliferation . While many nitroaromatics can serve as precursors, the specific 1,2-dichloro-4-methyl-5-nitro substitution pattern is required to build the correct indole scaffold for this class of inhibitors. Comparative activity data for the final indole compounds, not the precursor, are available in the literature.

Medicinal Chemistry Cancer Therapeutics Enzyme Inhibition

Distinct Physicochemical Profile: Melting Point and LogP Differentiation from Common Analogs

1,2-Dichloro-4-methyl-5-nitrobenzene possesses a distinct set of physicochemical properties, including a melting point of 62°C and a predicted LogP of 3.62 [1]. These values differ from closely related analogs. For instance, the isomer 2,4-dichloro-5-nitrotoluene (CAS 7149-77-1) has a reported melting point of 42-44°C . This 20°C difference in melting point can significantly impact purification (e.g., recrystallization) and formulation strategies. The LogP value suggests moderate lipophilicity, which is a key parameter for bioavailability in drug design.

Physicochemical Properties Formulation Science Analytical Chemistry

Regioselective Functionalization: A Validated Intermediate for Polyhalogenated Quinoline C-Nucleosides

This compound is specifically utilized in the preparation of polyhalogenated quinoline C-nucleosides, which are being investigated as potential antiviral agents . This application is not merely a general use of a nitroarene; the 1,2-dichloro-4-methyl-5-nitro substitution pattern provides the precise orientation for subsequent halogenation and cyclization steps required to build the quinoline ring system. While other dichloronitrotoluene isomers could theoretically undergo similar reactions, the resulting regiochemistry of the final nucleoside analog would be different, likely altering or abolishing its antiviral activity.

Nucleoside Chemistry Antiviral Agents Organic Synthesis

Optimal Use Cases for 1,2-Dichloro-4-methyl-5-nitrobenzene in Research and Production


Cost-Effective Kilogram-Scale Synthesis of Agrochemical Intermediates

Based on the ~93% yield achievable from 3,4-dichlorotoluene , this compound is optimally procured for large-scale (kg to ton) production of downstream agrochemical intermediates. The high-yielding route minimizes waste and maximizes raw material utilization, making it economically favorable compared to alternative routes with lower yields. Procuring the compound as a pre-made intermediate or using its high-yield synthesis route is a key strategic decision for process chemists.

Medicinal Chemistry Campaigns Targeting Lactate Dehydrogenase (LDH) in Oncology

For researchers focused on developing novel LDH inhibitors, 1,2-dichloro-4-methyl-5-nitrobenzene is the required starting material for synthesizing the N-hydroxyindole-2-carboxylate scaffold . Procuring this specific isomer ensures access to the correct chemical space and saves the time and resources needed to de novo design and synthesize the core from alternative, less direct precursors.

Development of Novel Polyhalogenated Antiviral Nucleoside Analogs

This compound is a critical precursor for the synthesis of polyhalogenated quinoline C-nucleosides . Procurement should be prioritized by research groups exploring novel antiviral agents where a specific regioisomeric quinoline core is required. Using this building block guarantees the correct substitution pattern in the final nucleoside analog, which is essential for structure-activity relationship (SAR) studies.

Reference Standard for Analytical Method Development and Quality Control

Given its well-defined melting point (62°C) and distinct chromatographic properties (LogP ~3.62) , 1,2-dichloro-4-methyl-5-nitrobenzene serves as a useful reference standard. It can be employed to develop and validate HPLC or GC methods for monitoring reactions involving dichloronitrotoluene isomers or for quality control of incoming raw materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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